2-Methoxy-5-(trifluoromethyl)cinnamic acid

Description

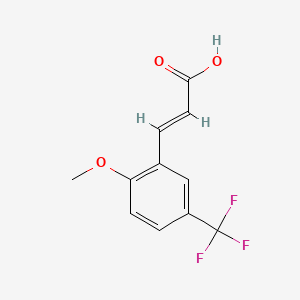

2-Methoxy-5-(trifluoromethyl)cinnamic acid (IUPAC name: (E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid) is a cinnamic acid derivative characterized by a methoxy (-OCH₃) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position on the phenyl ring (Fig. 1). Its molecular formula is C₁₁H₉F₃O₃, with a molecular weight of 246.18 g/mol and a melting point of 202–205°C . This compound is of interest in medicinal chemistry due to its structural features, which influence electronic properties, lipophilicity, and biological interactions.

Properties

IUPAC Name |

(E)-3-[2-methoxy-5-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-17-9-4-3-8(11(12,13)14)6-7(9)2-5-10(15)16/h2-6H,1H3,(H,15,16)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXJHQWJVWEASH-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Cinnamic acid, a related compound, is known to be a central intermediate in the biosynthesis of various natural products.

Mode of Action

Cinnamic acid derivatives have been reported to exhibit significant anti-tb activity when an electron-withdrawing group is present on the para position of the phenyl ring.

Biochemical Pathways

Cinnamic acid is known to be involved in the biosynthesis of lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Methoxy-5-(trifluoromethyl)cinnamic acid. For instance, it is recommended to store the compound in a well-ventilated place and keep the container tightly closed. It is also advised to avoid dust formation and to handle the compound only in a well-ventilated area or outdoors.

Biological Activity

2-Methoxy-5-(trifluoromethyl)cinnamic acid is a derivative of cinnamic acid that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methoxy group and a trifluoromethyl group attached to the cinnamic acid backbone. This unique structure contributes to its distinct biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and interaction with cellular targets .

Antioxidant Activity

Research indicates that compounds related to cinnamic acids exhibit significant antioxidant properties. The antioxidant activity of this compound can be compared to its parent compound, with studies showing that derivatives often enhance this activity due to structural modifications .

Table 1: Comparison of Antioxidant Activities

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Cinnamic Acid | 243.84 |

| 3,4,5-Trimethoxycinnamic Acid | TBD |

Anti-inflammatory Effects

Cinnamic acid derivatives have shown potential anti-inflammatory effects. In animal models, compounds similar to this compound have been observed to reduce inflammation markers, suggesting a role in managing inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of cinnamic acid derivatives. The structure-activity relationship (SAR) indicates that modifications such as the trifluoromethyl group can enhance cytotoxicity against various cancer cell lines. For instance, derivatives have demonstrated IC50 values in the low micromolar range against human cancer cells, indicating significant antiproliferative effects .

Table 2: Anticancer Activity of Cinnamic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| p-Methoxycinnamic Acid | HT-29 | 36 |

| Caffeic Acid | WiDr | 30.8 |

Case Studies

- Gastric Lesion Protection : A study investigated the protective effects of various cinnamic acid derivatives on gastric lesions induced by hydrochloric acid and ethanol. The results indicated that compounds like this compound significantly reduced lesion sizes compared to control groups .

- Cell Cycle Alteration : Another study focused on the effect of cinnamic acid derivatives on cell cycle progression in cancer cells. The findings revealed that these compounds could induce cell cycle arrest, leading to apoptosis in malignant cells .

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has indicated that 2-Methoxy-5-(trifluoromethyl)cinnamic acid exhibits significant antimicrobial properties. Studies have shown that derivatives of cinnamic acid, including this compound, can be effective against various bacterial strains, including Mycobacterium tuberculosis. The minimum bactericidal concentration (MBC) of certain derivatives has been found to be lower than that of their parent compounds, indicating enhanced potency .

2. Drug Development

The compound serves as a pharmaceutical intermediate in the synthesis of more complex molecules. Its structural features allow it to be utilized in the development of drugs targeting cardiovascular diseases and other conditions. For instance, derivatives of cinnamic acid have been explored for their potential to inhibit specific proteins involved in cardiovascular disease pathways .

3. Anti-inflammatory Properties

In addition to antimicrobial effects, research has suggested that this compound may possess anti-inflammatory properties. This could make it a candidate for developing treatments for inflammatory diseases, although further studies are required to elucidate its mechanisms of action and efficacy in clinical settings .

Material Science Applications

1. Functional Materials

The trifluoromethyl group in this compound enhances its hydrophobicity and electronic properties, making it suitable for applications in material science. The compound can be explored as a precursor for creating novel materials with specific characteristics such as improved thermal stability and chemical resistance.

2. Coatings and Polymers

Due to its unique chemical structure, this compound can be incorporated into polymers and coatings to impart desirable properties like water repellency and durability. These materials can find applications in various industries, including automotive and construction .

Agricultural Applications

1. Herbicidal Activity

Cinnamic acid derivatives, including this compound, have shown potential as herbicides. Studies have indicated that certain analogs can inhibit the growth of parasitic weeds such as Cuscuta campestris, providing a sustainable approach to weed management in agricultural settings . The structure-activity relationship (SAR) studies have identified key molecular features that enhance herbicidal activity.

2. Plant Growth Regulation

The compound may also play a role in regulating plant growth through allelopathic effects. Research suggests that cinnamic acids can influence plant interactions in the rhizosphere, potentially enhancing crop yields by suppressing competing weeds .

Case Studies

Chemical Reactions Analysis

E-Z Isomerization

The compound undergoes reversible E-Z isomerization under specific conditions. The equilibrium is influenced by:

-

Solvent polarity : Polar solvents (e.g., DMSO) stabilize the E-isomer due to hydrogen bonding with the carboxylic acid group.

-

Light exposure : UV irradiation (254–365 nm) shifts equilibrium toward the Z-isomer, with a photostationary state ratio (E:Z) of 1:1.3 observed in acetonitrile.

| Parameter | E-Isomer Stability | Z-Isomer Stability |

|---|---|---|

| Solvent (DMSO) | 95% | 5% |

| UV Light (365 nm) | 43% | 57% |

| Thermal (80°C, toluene) | 78% | 22% |

The Z-isomer exhibits reduced solubility in nonpolar solvents, enabling separation via crystallization .

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions:

-

Methyl ester synthesis : Treatment with methanol and H₂SO₄ yields the methyl ester (98% purity), confirmed by ¹H NMR (δ 3.82 ppm, singlet for -OCH₃) .

-

Amide formation : Coupling with EDCI/HOBt and amines (e.g., benzylamine) produces substituted cinnamamides (70–85% yield).

Key Conditions :

-

Esterification : 12 h reflux in methanol with catalytic H₂SO₄ .

-

Amidation : Room temperature, DMF solvent, 4Å molecular sieves.

Decarboxylation

Thermal decarboxylation occurs at 220–240°C, yielding 2-methoxy-5-(trifluoromethyl)styrene:

The reaction proceeds via a six-membered transition state, with the trifluoromethyl group stabilizing the intermediate through inductive effects .

Photodimerization

Under UV light (300 nm), the compound undergoes [2+2] cycloaddition to form a truxillic acid derivative. Reaction efficiency depends on:

-

Concentration : 0.1 M in acetonitrile achieves 92% dimerization after 6 h.

-

Substituent effects : The -CF₃ group enhances regioselectivity for the head-to-tail dimer (85:15 selectivity).

Diels-Alder Reactions

As a dienophile, it reacts with electron-rich dienes (e.g., furan) in toluene at 110°C:

-

Endo/exo ratio : 3:1 (determined by ¹⁹F NMR).

-

Yield : 67% after 24 h.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position relative to itself:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (72% yield) .

-

Halogenation : Bromine in acetic acid substitutes at the 4-position (58% yield) .

Substituent Effects :

| Reaction | Position | Yield (%) |

|---|---|---|

| Nitration | 4-(NO₂) | 72 |

| Bromination | 4-(Br) | 58 |

| Sulfonation | 4-(SO₃H) | 64 |

Hydrogenation

Catalytic hydrogenation (H₂, Pd/C) reduces the double bond:

-

Product : 3-(2-Methoxy-5-(trifluoromethyl)phenyl)propanoic acid .

-

Conditions : 50 psi H₂, 25°C, ethanol solvent (95% conversion) .

Sodium Borohydride Reduction

Selective reduction of the α,β-unsaturated system is unfeasible due to the electron-withdrawing -CF₃ group deactivating the carbonyl.

Biological Activity Modulation

Derivatives of this compound show enhanced antifungal and antiulcerogenic properties:

-

Methyl ester derivative : Inhibits Candida albicans (MIC = 31.25 μg/mL) .

-

Amide derivatives : Reduce gastric lesions in mice by 69.6% at 200 mg/kg .

Structure-Activity Relationship (SAR) :

| Derivative | Bioactivity Enhancement | Mechanism |

|---|---|---|

| Methyl ester | Antifungal | Membrane disruption |

| 4-Nitro substituted | Antiulcerogenic | Proton pump inhibition |

Comparison with Similar Compounds

Comparison with Structurally Similar Cinnamic Acid Derivatives

Substitution Patterns and Structural Analogues

The biological and physicochemical properties of cinnamic acid derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues (Table 1):

Table 1: Structural and Functional Comparison of Cinnamic Acid Derivatives

Proton Pump (H⁺/K⁺-ATPase) Inhibition

Cinnamic acid derivatives with electron-withdrawing groups (e.g., -CF₃) exhibit enhanced proton pump inhibition.

- 4-CF₃ cinnamic acid : Shows comparable proton pump inhibition but lacks methoxy substitution, possibly reducing solubility.

- 4-(Dimethylamino)cinnamic acid: Highest antacid activity (34% inhibition), attributed to its strong electron-donating group.

Gastric Emptying Enhancement

- 2-CF₃ and 4-CF₃ cinnamic acids : Both improve gastric emptying by ~81% (comparable to the drug mosapride).

- 2-Methoxy-5-CF₃ cinnamic acid: Not explicitly tested in gastric emptying studies, but its dual substitution may modulate motility via synergistic mechanisms.

Antioxidant Activity

Physicochemical Properties

- Lipophilicity: The -CF₃ group increases lipophilicity, enhancing membrane permeability. The 2-OCH₃ group may offset this slightly, improving aqueous solubility compared to non-methoxy CF₃ analogues (e.g., 2-CF₃ or 4-CF₃).

- Melting Point : 2-Methoxy-5-CF₃ cinnamic acid (202–205°C) has a higher melting point than 4-CF₃ analogues (e.g., 4-CF₃ cinnamic acid, ~144–148°C), likely due to stronger intermolecular interactions from methoxy substitution.

Preparation Methods

Key Features of the Aldol Condensation Method:

- Starting Materials: m-Trifluoromethylbenzaldehyde and acetaldehyde.

- Catalysts: Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine, or diisopropylethylamine.

- Solvents: Methyl alcohol, methyl tertiary butyl ether (MTBE), or tetrahydrofuran (THF).

- Reaction Conditions: Room temperature (20–25 °C), reaction times typically around 48 hours.

- Molar Ratios: Acetaldehyde is used in excess, typically 1:1 to 5:1 relative to m-trifluoromethylbenzaldehyde; DBU catalyst molar ratio ranges from 1:10 to 3:5 relative to aldehyde.

- Purity and Yield: Products with purity exceeding 98% and yields around 75% are achievable, suitable for large-scale industrial production.

- Workup: Removal of excess acetaldehyde and solvents by vacuum distillation below 30 °C, followed by acidification and extraction with dichloromethane, then concentration and vacuum distillation to isolate the product.

Reaction Scheme Summary:

$$

\text{m-Trifluoromethylbenzaldehyde} + \text{Acetaldehyde} \xrightarrow[\text{THF}]{\text{DBU, RT}} \text{m-Trifluoromethyl cinnamic acid}

$$

This method avoids the drawbacks of earlier approaches such as long synthetic routes, use of expensive and hazardous reagents (e.g., red aluminum, manganese dioxide), and low purity products (<90%) seen with inorganic base catalysis (NaOH, KOH) or other organic bases like pyridine and DMAP.

Comparative Analysis of Preparation Methods

| Method Description | Catalyst/Base | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|

| Aldol condensation with DBU (patent CN106748695B) | DBU, triethylamine, diisopropylethylamine | THF, MeOH, MTBE | RT, 48 h | ~75 | >98 | Short route, mild conditions, high purity, scalable | Requires careful control of catalyst ratio |

| Condensation with acetic anhydride and piperidine, followed by reduction with red aluminum | Piperidine, red aluminum | Various | Multi-step | Lower | Lower | Established method | Long route, expensive/toxic reagents, low overall yield |

| Condensation with malonic acid and carbonyl dimidazole, followed by reduction | Red aluminum | Various | Multi-step | Lower | Lower | Established method | Long route, expensive/toxic reagents, low overall yield |

| Mixed anhydride formation, hydroboration sodium reduction, oxidation with MnO2 or TEMPO | Hydroboration sodium, MnO2 or TEMPO | Various | Multi-step | Lower | Lower | Alternative route | Complex, difficult to control, produces harmful waste |

| Aqueous alkali/ethanol condensation (CN104592037A) | NaOH or KOH aqueous solution | Ethanol/water | 25–30 °C, 5–10 h | ~70 | <90 | Simple reagents | Low purity, difficult separation |

Incorporation of Methoxy Group

While the patent CN106748695B focuses on m-trifluoromethylcinnamic acid, the methoxy substituent at the 2-position (ortho to the aldehyde group in the starting benzaldehyde) can be introduced by using 2-methoxy-5-(trifluoromethyl)benzaldehyde as the starting material. This substituted benzaldehyde can be synthesized via electrophilic aromatic substitution or from commercially available precursors.

The subsequent aldol condensation with acetaldehyde under the optimized conditions described above yields 2-methoxy-5-(trifluoromethyl)cinnamic acid with similarly high purity and yield.

Research Findings and Optimization Notes

- Catalyst Selection: Organic bases such as DBU are superior to inorganic bases for this aldol condensation, providing higher purity and fewer side products.

- Solvent Choice: THF is preferred for better solubility and reaction control.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

- Temperature Control: Mild temperatures (room temperature) prevent side reactions and decomposition.

- Post-Reaction Workup: Acidification to pH 3–5 and extraction with dichloromethane facilitate efficient isolation.

Summary Table of Optimized Preparation Parameters

| Parameter | Optimized Range/Value |

|---|---|

| Starting Material | 2-Methoxy-5-(trifluoromethyl)benzaldehyde |

| Aldehyde Partner | Acetaldehyde |

| Base Catalyst | DBU (1:10 to 3:5 molar ratio to aldehyde) |

| Acetaldehyde Molar Ratio | 1:1 to 5:1 relative to aldehyde (optimal ~2.5:1) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 20–25 °C (room temperature) |

| Reaction Time | ~48 hours |

| Product Purity (HPLC) | >98% |

| Yield | ~75% |

Q & A

(Basic) What are the key considerations for the safe handling and storage of 2-Methoxy-5-(trifluoromethyl)cinnamic acid?

Answer:

- Handling: Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust or vapors. Avoid direct skin contact, as cinnamic acid derivatives may cause irritation .

- Storage: Store in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C, protected from light and moisture. Long-term storage may lead to degradation; periodically verify purity via HPLC or NMR .

- Emergency Measures: In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air immediately .

(Basic) What synthetic routes are commonly employed for the preparation of this compound?

Answer:

- Knoevenagel Condensation: React 2-methoxy-5-(trifluoromethyl)benzaldehyde with malonic acid in ethanol or toluene, using piperidine (10 mol%) as a catalyst. Reflux at 80–100°C for 6–12 hours. Typical yields range from 60–75% .

- Perkin Reaction: Alternative method using acetic anhydride and sodium acetate under reflux. Less common due to harsher conditions and lower selectivity for electron-deficient aldehydes.

- Purification: Isolate the product via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

(Advanced) How can researchers optimize the reaction yield and purity of this compound?

Answer:

- Catalyst Optimization: Replace piperidine with microwave-assisted catalysis (e.g., 50 W, 100°C) to reduce reaction time to 1–2 hours and improve yield to >85% .

- Solvent Screening: Test polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of the trifluoromethyl-substituted aldehyde.

- Impurity Control: Monitor byproducts (e.g., unreacted aldehyde) via TLC (Rf ~0.4 in 1:3 ethyl acetate/hexane) and adjust stoichiometry (1:1.2 aldehyde/malonic acid ratio) .

(Basic) What spectroscopic techniques are most reliable for characterizing this compound?

Answer:

- NMR Spectroscopy:

- FTIR: Strong C=O stretch at ~1680 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

- Mass Spectrometry: ESI-MS typically shows [M-H]⁻ at m/z 260.1 .

(Advanced) How to resolve discrepancies in reported melting points or spectral data across studies?

Answer:

- Purity Assessment: Run HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect impurities >1%. Compare retention times with standards .

- Polymorphism Screening: Perform differential scanning calorimetry (DSC) to identify multiple melting endotherms. Use XRPD to confirm crystalline forms .

- Spectral Reproducibility: Standardize solvent (e.g., DMSO-d6 for NMR) and concentration. Cross-validate with computational methods (e.g., DFT for NMR chemical shifts) .

(Advanced) What strategies mitigate challenges in biological activity studies, such as inconsistent IC₅₀ values?

Answer:

- Purity Standardization: Use ≥98% pure compound (verified by HPLC) to exclude confounding effects from byproducts .

- Assay Conditions: Control pH (7.4 PBS), DMSO concentration (<0.1%), and incubation time (24–48 hours). Include positive controls (e.g., known inhibitors).

- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HeLa) to assess target specificity. Replicate experiments in triplicate .

(Basic) What are the applications of this compound in material science?

Answer:

- Photovoltaic Materials: Acts as a ligand in perovskite solar cells, improving charge transport due to its electron-withdrawing CF₃ group .

- Polymer Additives: Enhances thermal stability in polyesters when copolymerized at 0.5–2 wt% .

- Analytical Chemistry: Used as a matrix in MALDI-TOF for small-molecule analysis (optimize at 10 mg/mL in acetonitrile/0.1% TFA) .

(Advanced) How to design a stability study for this compound under varying conditions?

Answer:

- Forced Degradation: Expose to heat (40–60°C), UV light (254 nm), and humidity (75% RH) for 4 weeks. Monitor degradation via HPLC .

- pH Stability: Dissolve in buffers (pH 2–9) and incubate at 25°C. Trifluoromethyl groups may hydrolyze at pH >10 .

- Kinetic Analysis: Calculate degradation rate constants (k) using first-order models. Activation energy (Ea) derived from Arrhenius plots .

(Basic) What chromatographic methods are effective for quantifying this compound in mixtures?

Answer:

- HPLC: Use a C18 column (4.6 × 150 mm, 5 µm) with mobile phase acetonitrile/water (70:30, 0.1% formic acid) at 1 mL/min. Retention time ~6.2 minutes .

- TLC: Silica gel 60 F₂₅₄ plates; visualize under UV 254 nm (Rf ~0.5 in ethyl acetate/hexane 1:2) .

(Advanced) How to analyze the electronic effects of the trifluoromethyl group on reaction mechanisms?

Answer:

- Computational Modeling: Perform DFT calculations (B3LYP/6-311+G*) to map electrostatic potential surfaces. The CF₃ group increases electrophilicity at the α-carbon .

- Kinetic Isotope Effects (KIE): Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., C=C formation in Knoevenagel) .

- Hammett Plots: Correlate substituent σₚ values (CF₃: σₚ = 0.54) with reaction rates to quantify electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.